Alizapride hydrochloride

Description

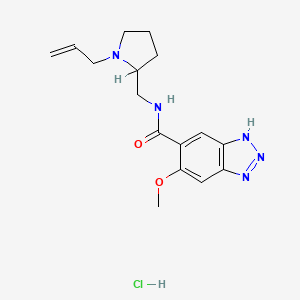

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRECEDGYMYXGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-87-3 | |

| Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alizapride Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) is a substituted benzamide (B126) derivative, structurally related to metoclopramide (B1676508), that functions as a potent antiemetic and prokinetic agent.[][2][3] It is clinically utilized for the management of nausea and vomiting, particularly in the contexts of postoperative care and chemotherapy-induced emesis.[2][4] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the therapeutic effects of alizapride hydrochloride, supported by relevant pharmacodynamic data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

Alizapride exerts its therapeutic effects through a dual mechanism, primarily involving the antagonism of dopamine (B1211576) D2 receptors for its antiemetic properties and a prokinetic action that enhances gastrointestinal motility.

Antiemetic Effect: Dopamine D2 Receptor Antagonism

The principal antiemetic action of alizapride is attributed to its antagonist activity at dopamine D2 receptors.[][5][6] These receptors are densely expressed in the chemoreceptor trigger zone (CTZ) of the medulla in the brainstem.[7][8] The CTZ is a critical site for detecting emetogenic stimuli in the blood and subsequently activating the vomiting center.[7] By binding to and blocking D2 receptors in the CTZ, alizapride prevents dopamine from initiating the downstream signaling cascade that leads to nausea and vomiting.[2][8] This central action is the cornerstone of its efficacy in preventing emesis triggered by various stimuli.[2]

Prokinetic Effect: Enhancement of Gastrointestinal Motility

In addition to its central antiemetic effects, alizapride exhibits prokinetic properties, promoting motility in the upper gastrointestinal tract.[3][9] While the precise peripheral mechanism is not as extensively detailed as its central action, substituted benzamides like alizapride are understood to facilitate the release of acetylcholine (B1216132) from myenteric neurons in the enteric nervous system.[9][10] Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability enhances esophageal peristalsis, increases lower esophageal sphincter pressure, and accelerates gastric emptying.[9] This prokinetic action contributes to its overall therapeutic profile in managing gastrointestinal dysmotility.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and a representative experimental workflow for evaluating alizapride's efficacy.

Pharmacodynamic and Pharmacokinetic Profile

While specific binding affinity values (Kᵢ) and potency metrics (IC₅₀/EC₅₀) for alizapride are not widely available in peer-reviewed literature, its pharmacological activity is well-characterized qualitatively.

Table 1: Receptor Interaction and Pharmacodynamic Profile of Alizapride

| Target | Interaction Type | Primary Associated Effect |

|---|---|---|

| Dopamine D2 Receptor | Antagonist[5] | Antiemetic[2][7] |

| Enteric Neurons | Facilitates Acetylcholine Release[9][10] | Prokinetic[3] |

Table 2: Summary of this compound Pharmacokinetics

| Parameter | Description | Value/Characteristic | Reference(s) |

|---|---|---|---|

| Absorption | Well absorbed after oral administration. | - | MIMS Philippines [N/A] |

| Metabolism | Approximately 25% undergoes metabolic transformation. | Formation of reactive metabolites (acrolein, epoxide) observed in vitro. | [11] |

| Elimination Half-life | The time for plasma concentration to reduce by half. | ~3 hours | MIMS Philippines [N/A] |

| Excretion | Primarily eliminated by the kidneys. | Mainly excreted as unchanged drug in the urine. |[12], MIMS Philippines [N/A] |

Experimental Protocols

The characterization of alizapride's mechanism of action relies on standard pharmacological assays. The following are representative protocols for assessing the key activities of a D2 antagonist and prokinetic agent.

Protocol 1: Representative Radioligand Competition Binding Assay for D₂ Receptor Affinity

Objective: To determine the binding affinity of alizapride for the dopamine D₂ receptor by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

-

Membrane Preparation:

-

Utilize cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).[13]

-

Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a D₂-selective radioligand (e.g., [³H]spiperone or [³H]raclopride), and varying concentrations of the test compound (alizapride).[13]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled D₂ antagonist like haloperidol).

-

-

Incubation:

-

Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the alizapride concentration.

-

Use non-linear regression analysis to determine the IC₅₀ (the concentration of alizapride that inhibits 50% of the specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Protocol 2: Representative In Vivo Assessment of Antiemetic Efficacy (Cisplatin-Induced Emesis Model)

Objective: To evaluate the ability of alizapride to prevent or reduce emesis induced by the chemotherapeutic agent cisplatin in an animal model capable of vomiting (e.g., dog or ferret).

Methodology:

-

Animal Model & Acclimatization:

-

Use purpose-bred male beagle dogs or ferrets, acclimatized to the laboratory environment.[14]

-

Animals are fasted overnight prior to the experiment but allowed access to water.

-

-

Experimental Groups:

-

Randomly assign animals to at least two groups: a vehicle control group and an alizapride treatment group.

-

-

Drug Administration:

-

Administer alizapride (e.g., 4 mg/kg) or vehicle intravenously (IV) approximately 30 minutes before the emetogenic challenge.[4]

-

-

Emesis Induction:

-

Observation and Data Collection:

-

Continuously observe the animals for a set period (e.g., 8-24 hours) via video recording.[16]

-

Record the latency to the first emetic event (retching or vomiting).

-

Count the total number of retches and vomits for each animal.

-

-

Data Analysis:

-

Compare the mean number of emetic episodes between the alizapride and vehicle groups using an appropriate statistical test (e.g., Mann-Whitney U test or t-test).

-

A significant reduction in emetic events in the alizapride group indicates antiemetic efficacy.

-

Protocol 3: Representative In Vivo Assessment of Prokinetic Activity (Charcoal Meal GI Transit Model)

Objective: To assess the effect of alizapride on gastrointestinal transit time in a rodent model.

Methodology:

-

Animal Model & Preparation:

-

Use male Wistar rats or mice, fasted for 18-24 hours with free access to water to ensure an empty stomach.

-

-

Drug Administration:

-

Administer alizapride or vehicle (e.g., saline) via subcutaneous or oral gavage route.

-

-

Marker Administration:

-

After a set time (e.g., 30 minutes post-treatment), administer a non-absorbable marker meal orally to all animals. A common marker is 10% activated charcoal suspended in 5% gum acacia.[17]

-

-

Transit Time:

-

After a specific duration (e.g., 20-30 minutes) post-charcoal administration, humanely euthanize the animals.

-

Carefully dissect the entire small intestine from the pylorus to the cecum.

-

-

Measurement and Analysis:

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the mean percentage of transit between the alizapride and vehicle groups. A significant increase in the distance traveled indicates a prokinetic effect.[17]

-

Conclusion

The mechanism of action of this compound is multifactorial, centered on its potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone, which confers its reliable antiemetic properties. This central activity is complemented by a peripheral prokinetic effect that enhances gastrointestinal motility, likely through the facilitation of acetylcholine release in the enteric nervous system. While detailed quantitative binding data remains elusive in public literature, its functional profile established through standard in vitro and in vivo pharmacological models confirms its dual-action therapeutic utility in clinical settings. For drug development professionals, understanding these distinct yet complementary mechanisms is crucial for identifying new therapeutic applications and developing next-generation agents with improved efficacy and safety profiles.

References

- 2. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The antiemetic activity of high-dose alizapride and high-dose metoclopramide in patients receiving cancer chemotherapy: a prospective, randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alizapride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]

- 8. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prokinetics in the Management of Functional Gastrointestinal Disorders [jnmjournal.org]

- 10. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]

- 11. In vitro metabolic fate of alizapride: evidence for the formation of reactive metabolites based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of alizapride in children receiving chemotherapy for solid tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of low-dose cisplatin as a model of nausea and emesis in beagle dogs, potential for repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Alizapride Hydrochloride: A Technical Guide to its Antagonism of the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that functions as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] This mechanism of action underlies its clinical application as a potent antiemetic, effective in the management of nausea and vomiting from various causes, including postoperative and chemotherapy-induced emesis.[2][4] By blocking D2 receptors, primarily in the chemoreceptor trigger zone (CTZ) of the brain, alizapride inhibits the signaling pathways that initiate the vomiting reflex.[1][2] This technical guide provides an in-depth analysis of the core pharmacology of alizapride hydrochloride, focusing on its interaction with the dopamine D2 receptor. It includes a summary of its pharmacological properties, a detailed description of the canonical signaling pathway it modulates, and standardized experimental protocols for its characterization.

Pharmacological Profile of this compound

Alizapride is structurally related to metoclopramide (B1676508) and acts as a dopamine antagonist.[4] Its primary therapeutic effect is mediated through the blockade of dopamine D2 receptors in the central nervous system.[1][5]

Table 1: Pharmacological and Physicochemical Properties of Alizapride

| Property | Value | Reference |

| Mechanism of Action | Dopamine D2 Receptor Antagonist | [1][2] |

| Primary Indication | Antiemetic | [2][4] |

| Molecular Formula | C₁₆H₂₁N₅O₂ | [5] |

| Molecular Weight | 315.38 g/mol | [5] |

| Biological Half-life | ~3 hours | [4] |

Table 2: Comparative Binding Affinities (Ki) of Selected Dopamine D2 Receptor Antagonists

| Compound | Ki (nM) | Reference |

| Haloperidol | 0.45 | [6] |

| Sulpiride | 50.1 | [6] |

| Aripiprazole | 0.34 | [7] |

Dopamine D2 Receptor Signaling Pathway and Mechanism of Alizapride Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[8] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Alizapride, as a competitive antagonist, binds to the D2 receptor but does not elicit a downstream signaling response. Instead, it blocks the binding of the endogenous agonist, dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.

Figure 1: Dopamine D2 Receptor Signaling Pathway and Alizapride's Mechanism of Action.

Experimental Protocols

The following are detailed, standardized protocols for characterizing the interaction of a compound like this compound with the dopamine D2 receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.[9]

Objective: To determine the affinity of this compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor antagonist radioligand (e.g., [³H]-Spiperone).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (at or near its Kd), and the cell membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of non-labeled antagonist, and cell membranes.

-

Competition: Assay buffer, radioligand, serial dilutions of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. pillintrip.com [pillintrip.com]

- 4. mims.com [mims.com]

- 5. alizapride [drugcentral.org]

- 6. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. cdn-links.lww.com [cdn-links.lww.com]

Alizapride Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) hydrochloride is a potent dopamine (B1211576) D2 receptor antagonist with significant antiemetic and prokinetic properties. This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for the multi-step synthesis of alizapride hydrochloride are presented, compiled from established chemical literature. Key chemical and physical properties are summarized for easy reference. Furthermore, the signaling pathway underlying its therapeutic effect is visually represented through a detailed diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel therapeutic agents.

Chemical Properties

This compound is the hydrochloride salt of alizapride, a substituted benzamide (B126) derivative. Its chemical and physical properties are crucial for its formulation and therapeutic application.

| Property | Value | References |

| IUPAC Name | N-[(1-allylpyrrolidin-2-yl)methyl]-6-methoxy-1H-benzo[d][1][2][3]triazole-5-carboxamide;hydrochloride | [4] |

| CAS Number | 59338-87-3 | [5] |

| Molecular Formula | C₁₆H₂₂ClN₅O₂ | [5] |

| Molecular Weight | 351.83 g/mol | [5] |

| Melting Point | 206-208 °C | [6] |

| Solubility | Soluble in water and methanol. | [7] |

| Appearance | Off-white solid |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 4-aminosalicylic acid. The overall synthetic pathway involves methylation, nitration, reduction, cyclization, and finally, condensation with N-allyl-2-aminomethylpyrrolidine.

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following is a composite experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of benzotriazoles and N-substituted benzamides.

Step 1: Synthesis of 2-methoxy-4-acetylamino-5-nitrobenzoic acid (Intermediate A)

-

Methylation: To a solution of 4-aminosalicylic acid in a suitable solvent, add dimethyl sulfate (B86663) and a base (e.g., sodium hydroxide). Heat the reaction mixture under reflux. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and acidify to precipitate the methylated product. Filter and dry the solid.

-

Acetylation: Suspend the methylated product in acetic anhydride (B1165640) and heat the mixture. This step protects the amino group. After the reaction is complete, cool the mixture and pour it into ice water to precipitate the acetylated compound. Filter and wash the solid with water.

-

Nitration: Dissolve the acetylated compound in concentrated sulfuric acid at a low temperature (0-5 °C). Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the low temperature. After the addition is complete, stir the mixture for a specified time and then pour it onto crushed ice. The nitrated product will precipitate. Filter, wash with cold water, and dry to obtain Intermediate A.

Step 2: Synthesis of 2-methoxy-4,5-diaminobenzoic acid (Intermediate B)

-

Dissolve Intermediate A in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a reducing agent, such as Raney nickel or palladium on carbon.

-

Carry out the reduction under a hydrogen atmosphere at a suitable pressure and temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate B.

Step 3: Synthesis of 6-methoxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid (Intermediate C)

-

Dissolve Intermediate B in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours.

-

The benzotriazole (B28993) derivative will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to yield Intermediate C.

Step 4: Synthesis of Alizapride

-

Activate the carboxylic acid group of Intermediate C. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) (e.g., DCC or EDC) with an additive like N-hydroxysuccinimide (NHS).

-

In a separate flask, prepare a solution of N-allyl-2-aminomethylpyrrolidine in an aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add the activated Intermediate C solution to the N-allyl-2-aminomethylpyrrolidine solution at a controlled temperature (often starting at 0 °C and then warming to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials. Dry the organic layer and concentrate it to obtain crude alizapride.

-

Purify the crude product by column chromatography or recrystallization.

Step 5: Synthesis of this compound

-

Dissolve the purified alizapride base in a suitable solvent such as ethanol or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Mechanism of Action

This compound exerts its antiemetic effects primarily by acting as a selective antagonist of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[2] The CTZ is a critical area for sensing emetic stimuli in the blood. By blocking D2 receptors in this zone, alizapride prevents the activation of the vomiting reflex arc.

The signaling pathway initiated by dopamine D2 receptor activation is complex. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, D2 receptor signaling can modulate various ion channels and other intracellular signaling cascades.

Caption: Alizapride's antagonism of the D2 receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The multi-step synthesis, while complex, is achievable through established organic chemistry reactions. The well-defined chemical properties of this compound are essential for its pharmaceutical development. Its mechanism of action as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone provides a clear rationale for its antiemetic efficacy. The information presented herein is intended to be a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

References

- 1. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. CN101066968B - Preparation process of this compound - Google Patents [patents.google.com]

- 7. Alizapride HCl | CAS:59338-87-3 | High Purity | Manufacturer BioCrick [biocrick.com]

Alizapride Hydrochloride: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that primarily functions as a dopamine (B1211576) D2 receptor antagonist, exerting prokinetic and potent antiemetic effects. Its therapeutic action is mainly attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of alizapride, synthesizing available data to elucidate the molecular features crucial for its pharmacological activity. While specific quantitative SAR data for a broad series of alizapride analogues is limited in publicly accessible literature, this guide compiles existing information on its receptor binding, functional activity, and the general SAR of related benzamide compounds to infer the key structural determinants for its efficacy.

Introduction

Alizapride is a pharmaceutical agent used in the management of nausea and vomiting, particularly in the context of post-operative recovery and chemotherapy.[1][2] Structurally, it is a complex molecule featuring a benzotriazole (B28993) core, a methoxy (B1213986) group, and an N-((1-allyl-2-pyrrolidinyl)methyl) side chain.[3] Its primary mechanism of action involves the antagonism of dopamine D2 receptors.[3][4] This guide will explore the relationship between the chemical structure of alizapride and its biological activity, providing a foundational understanding for researchers and professionals involved in the development of novel antiemetic and prokinetic agents.

Chemical and Physicochemical Properties

A thorough understanding of the physicochemical properties of alizapride hydrochloride is fundamental to comprehending its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| IUPAC Name | N-[(1-allylpyrrolidin-2-yl)methyl]-6-methoxy-1H-benzo[d][1][3][4]triazole-5-carboxamide hydrochloride | [5] |

| Molecular Formula | C₁₆H₂₂ClN₅O₂ | [5] |

| Molecular Weight | 351.8 g/mol | [5] |

| Melting Point | 139-141 °C | [3] |

| Solubility | Soluble in water and methanol. | [6] |

Pharmacological Profile

Alizapride's primary pharmacological effect is the antagonism of dopamine D2 receptors. While an influence on serotonin (B10506) receptors has been suggested, this is not its main mechanism of action.[3]

Dopamine D2 Receptor Antagonism

The antiemetic properties of alizapride stem from its ability to block D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic signals.[3][4] In vivo studies in dogs have demonstrated that alizapride is approximately three times more potent than its structural relative, metoclopramide, in antagonizing apomorphine-induced emesis, a process mediated by D2 receptor stimulation.[7]

One study reported an in vitro IC50 value for alizapride at the rat dopamine D2 receptor, although the specific unit was not provided, it is likely in the nanomolar range.

| Compound | Receptor | Species | Assay Type | Value |

| Alizapride | Dopamine D2 | Rat | Not Specified | IC50: 6.70 |

Serotonin 5-HT3 Receptor Activity

Structure-Activity Relationship (SAR) Analysis

A detailed SAR study involving a series of alizapride analogues with corresponding quantitative data is not extensively documented in publicly available research. However, by analyzing the structure of alizapride and drawing parallels with the known SAR of other benzamide D2 antagonists, key structural features essential for its activity can be inferred.

Key Structural Features of Alizapride for D2 Receptor Antagonism:

-

Benzotriazole Ring System: This bicyclic aromatic system is a crucial component of the pharmacophore. The arrangement of the nitrogen atoms and the methoxy substituent likely plays a significant role in the orientation and binding of the molecule within the D2 receptor's binding pocket. The benzotriazole moiety is an isostere of purine, a common scaffold in biologically active molecules.[8]

-

Methoxy Group: The methoxy group at the 6-position of the benzotriazole ring is a common feature in many potent benzamide D2 antagonists. It is believed to engage in favorable interactions, potentially hydrogen bonding or van der Waals forces, within the receptor.

-

Carboxamide Linker: The amide bond serves as a rigid linker connecting the aromatic core to the basic side chain. Its geometry and electronic properties are critical for maintaining the correct spatial relationship between these two key pharmacophoric elements.

-

N-((1-allyl-2-pyrrolidinyl)methyl) Side Chain: This basic side chain is essential for high-affinity binding to the D2 receptor. The protonatable nitrogen atom of the pyrrolidine (B122466) ring is thought to form a crucial ionic interaction with an acidic residue (typically an aspartate) in the transmembrane domain of the receptor.

-

Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is often critical for the activity of benzamide D2 antagonists. For many N-substituted pyrrolidinylmethyl benzamides, the (S)-enantiomer is more potent.[9]

-

Allyl Group: The N-allyl substituent on the pyrrolidine ring contributes to the overall lipophilicity and may engage in hydrophobic interactions within a specific sub-pocket of the D2 receptor. The nature of this substituent can significantly influence binding affinity and selectivity. For some N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity is confined to the R enantiomer, in contrast to the corresponding N-ethyl or N-allyl derivatives, highlighting the subtle interplay between stereochemistry and the N-substituent.[9]

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Alizapride, as a D2 receptor antagonist, modulates the intracellular signaling cascade initiated by dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, alizapride prevents dopamine from exerting its inhibitory effect on adenylyl cyclase.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alizapride - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

Alizapride Hydrochloride: In Vitro Metabolism and Formation of Reactive Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alizapride (B1662876), a substituted benzamide, is a dopamine (B1211576) D2 receptor antagonist with antiemetic properties.[1] Understanding the metabolic fate of drug candidates is a critical aspect of drug development, with a particular focus on the identification of potential reactive metabolites that could contribute to drug-induced toxicities. This technical guide provides a comprehensive overview of the in vitro metabolism of alizapride hydrochloride, detailing the metabolic pathways, the formation of reactive intermediates, and the experimental methodologies used for their characterization.

In Vitro Metabolic Pathways of Alizapride

The in vitro metabolism of alizapride has been shown to proceed through several pathways, leading to the formation of a number of metabolites. A key study identified a total of ten metabolites, with the primary routes of metabolism being oxidative N-deallylation and epoxidation.[2]

Oxidative N-Deallylation and Acrolein Formation

A major metabolic pathway for alizapride is the oxidative N-deallylation of the allyl group attached to the pyrrolidine (B122466) ring.[2] This reaction is presumed to be catalyzed by cytochrome P450 (CYP) enzymes. While the specific CYP isoforms responsible for alizapride metabolism have not been definitively identified in the literature, studies on structurally similar compounds, such as cisapride, have shown that CYP3A4 is the major enzyme responsible for N-dealkylation.[3][4] The N-deallylation of alizapride results in the formation of a des-allyl metabolite and the highly reactive α,β-unsaturated aldehyde, acrolein.[2] Acrolein is a well-known cytotoxic agent that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage.[2]

Epoxidation of the Allyl Group

Another significant pathway in the in vitro metabolism of alizapride is the epoxidation of the allyl side chain.[2] This reaction, also likely mediated by CYP enzymes, leads to the formation of an epoxide metabolite. Epoxides are electrophilic intermediates that can react with nucleophilic functional groups on cellular macromolecules, a process known as covalent binding. This covalent modification of proteins can lead to the formation of haptens, which may trigger immune-mediated adverse drug reactions.

Other Metabolic Transformations

In addition to N-deallylation and epoxidation, other metabolic transformations of alizapride have been observed in vitro, leading to the formation of various other metabolites.[2] The detailed structures of all ten identified metabolites would require access to the full experimental data from the primary literature.

Reactive Metabolites and Bioactivation

The formation of acrolein and an epoxide metabolite are clear indicators of the bioactivation of alizapride in vitro.[2] The electrophilic nature of these metabolites makes them capable of covalently binding to cellular nucleophiles, which is a key initiating event in many forms of drug-induced toxicity.

Trapping of Reactive Metabolites

The formation of these reactive intermediates has been confirmed through in vitro trapping experiments. By including nucleophilic trapping agents, such as glutathione (B108866) (GSH), in the incubation mixtures, the reactive metabolites can be captured as stable adducts that can be detected and characterized by mass spectrometry.[2] The formation of glutathione conjugates of both acrolein and the epoxide of alizapride has been demonstrated, providing direct evidence for their formation and reactivity.[2]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | Data not available |

| 15 | Data not available |

| 30 | Data not available |

| 60 | Data not available |

| Calculated Parameters | |

| Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

Table 2: Enzyme Kinetics of Alizapride Metabolite Formation in Human Liver Microsomes

| Metabolite | Enzyme Kinetic Parameter | Value |

| Des-allyl Alizapride | Km (µM) | Data not available |

| Vmax (pmol/min/mg protein) | Data not available | |

| CLint (Vmax/Km) (µL/min/mg protein) | Data not available | |

| Alizapride Epoxide | Km (µM) | Data not available |

| Vmax (pmol/min/mg protein) | Data not available | |

| CLint (Vmax/Km) (µL/min/mg protein) | Data not available |

Table 3: Covalent Binding of [¹⁴C]-Alizapride to Human Liver Microsomes

| Incubation Condition | Covalent Binding (pmol equiv./mg protein) |

| Without NADPH | Data not available |

| With NADPH | Data not available |

| With NADPH + Glutathione | Data not available |

Experimental Protocols

The following are representative protocols for the in vitro investigation of drug metabolism and reactive metabolite formation, based on standard methodologies in the field.

In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by human liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the this compound stock solution (final substrate concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation should be performed without the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the sample by LC-MS/MS to identify and characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Reactive Metabolite Trapping with Glutathione (GSH)

Objective: To trap and identify reactive electrophilic metabolites of alizapride.

Materials:

-

All materials from the previous protocol.

-

Glutathione (GSH)

Procedure:

-

Follow steps 1 and 2 of the previous protocol.

-

Add glutathione to the incubation mixture at a final concentration of 1-5 mM.

-

Follow steps 3 through 10 of the previous protocol.

-

During LC-MS/MS analysis, specifically look for the mass of potential glutathione conjugates. This can be done using precursor ion scanning or neutral loss scanning methods to detect the characteristic fragmentation of the glutathione moiety.

Mandatory Visualization

Caption: Metabolic bioactivation pathways of alizapride.

Caption: General workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of this compound involves bioactivation pathways that lead to the formation of the reactive metabolites acrolein and an epoxide. The identification of these reactive intermediates is crucial for a comprehensive safety assessment of the drug. While the involvement of CYP3A4 is suggested by analogy to similar compounds, further studies are required to definitively identify the specific CYP isoforms responsible for alizapride metabolism. The lack of publicly available quantitative data highlights the need for further research to fully characterize the kinetics of metabolite formation and the extent of covalent binding. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations, which are essential for a thorough understanding of the metabolic fate and potential for toxicity of alizapride.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. In vitro metabolic fate of alizapride: evidence for the formation of reactive metabolites based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

Alizapride Hydrochloride: An In-Depth Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative primarily recognized for its antiemetic and prokinetic properties. Its therapeutic effects are largely attributed to its antagonist activity at dopamine (B1211576) D2 receptors. As with any pharmacologically active agent, a thorough understanding of its interaction with unintended biological targets is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the potential off-target effects of alizapride hydrochloride, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways to support further research and drug development efforts.

While comprehensive public data on a wide-ranging off-target screening panel for alizapride is limited, this guide synthesizes the available information from published literature and pharmacological databases to construct a profile of its potential off-target interactions.

Core Mechanism of Action

Alizapride's primary mechanism of action is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is a key area for integrating emetic signals.[1][2] By antagonizing these receptors, alizapride effectively suppresses nausea and vomiting.[1][2] Additionally, it exhibits prokinetic effects, enhancing gastrointestinal motility, which is thought to be mediated at least in part through its dopaminergic antagonism.[1]

Quantitative Analysis of Receptor Binding Profile

| Target | Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |

| Primary Target | Dopamine D2 | Ki | ~70.8 nM | - | Radioligand Binding | [3] |

| Potential Off-Target | Alpha-2C Adrenergic | Ki | ~100 nM | - | Radioligand Binding | [3] |

| Potential Off-Target | Alpha-1 Adrenergic | IC50 | >10 µM | Rat | Radioligand Binding | - |

| Potential Off-Target | Alpha-2 Adrenergic | IC50 | >10 µM | Rat | Radioligand Binding | - |

| Potential Off-Target | Beta Adrenergic | IC50 | >10 µM | Rat | Radioligand Binding | - |

Note: Ki values were converted from -log[M] values reported in the source.

Potential Off-Target Effects

Based on the available data and the pharmacological class of substituted benzamides, the following are potential off-target effects of this compound.

Adrenergic Receptor Interaction

Limited data suggests that alizapride has a relatively low affinity for alpha-1, alpha-2, and beta-adrenergic receptors, with IC50 values greater than 10 µM. However, a reported Ki value of approximately 100 nM for the alpha-2C adrenergic receptor subtype indicates a potential for interaction at higher concentrations.[3] Blockade of adrenergic receptors can be associated with cardiovascular side effects such as hypotension.

Serotonergic System Modulation

Some substituted benzamides are known to interact with serotonin (B10506) (5-HT) receptors. Specifically, there are suggestions that alizapride may act as a 5-HT4 receptor agonist, which could contribute to its prokinetic effects. However, quantitative functional data to confirm the potency and efficacy of alizapride at 5-HT4 receptors is not currently available. Interaction with 5-HT3 receptors, another key target in antiemetic therapy, has not been well-characterized for alizapride.

Cardiac Ion Channel Effects (hERG)

A critical aspect of safety pharmacology is the assessment of a drug's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias. While direct data for alizapride is lacking, other benzamides, such as cisapride (B12094), are known to be potent hERG channel blockers.[4][5] Given the structural similarities, the potential for alizapride to interact with the hERG channel warrants investigation.

Cytochrome P450 (CYP) Enzyme Inhibition

The potential for drug-drug interactions through the inhibition of cytochrome P450 enzymes is a significant consideration in drug development. There is a lack of specific IC50 data for alizapride against the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Further studies are required to determine if alizapride has the potential to alter the metabolism of co-administered drugs.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below to facilitate the replication and further investigation of alizapride's pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of alizapride for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled alizapride.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of alizapride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

hERG Channel Patch-Clamp Assay

Objective: To assess the inhibitory effect of alizapride on the hERG potassium channel current.

General Protocol:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.

-

Drug Application: Alizapride at various concentrations is perfused onto the cells.

-

Current Measurement: The hERG current amplitude is measured before and after drug application.

-

Data Analysis: The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC50 value.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of alizapride to inhibit major CYP450 isoforms.

General Protocol:

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

-

Probe Substrates: Each CYP isoform is assayed using a specific fluorescent or luminescent probe substrate.

-

Incubation: Alizapride at various concentrations is pre-incubated with the enzyme source and a NADPH-regenerating system.

-

Reaction Initiation: The probe substrate is added to initiate the metabolic reaction.

-

Detection: The formation of the metabolite is measured using a plate reader (fluorescence or luminescence).

-

Data Analysis: The IC50 value, representing the concentration of alizapride that causes 50% inhibition of the enzyme activity, is calculated from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Alizapride's primary mechanism of action.

Caption: A generalized workflow for in vitro off-target screening.

Conclusion and Future Directions

The available data indicates that this compound is a potent dopamine D2 receptor antagonist with a degree of selectivity over adrenergic receptors. However, the potential for off-target effects, particularly at the alpha-2C adrenergic receptor, and hypothetically at serotonergic receptors and cardiac ion channels, cannot be disregarded and warrants further investigation. The lack of a comprehensive, publicly available safety pharmacology profile for alizapride underscores the need for further research to fully delineate its off-target interactions.

For drug development professionals, a thorough in-house evaluation of alizapride's off-target profile using a broad panel of receptor binding and functional assays is highly recommended. Specifically, functional characterization of its activity at 5-HT4 receptors, and a definitive assessment of its potential to inhibit hERG channels and key CYP450 enzymes would provide crucial data for a complete risk-benefit analysis and for guiding the development of safer, more selective antiemetic and prokinetic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | 59338-87-3 | Benchchem [benchchem.com]

- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

Alizapride Hydrochloride and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) with potent antiemetic and prokinetic properties. Its therapeutic effect is primarily mediated through the antagonism of dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS). The ability of alizapride to access these central targets necessitates its passage across the blood-brain barrier (BBB), a highly selective and protective interface that regulates the exchange of substances between the systemic circulation and the brain parenchyma. This technical guide provides a comprehensive overview of the known and inferred blood-brain barrier permeability of alizapride hydrochloride, drawing upon its physicochemical characteristics, established CNS activity, and experimental methodologies used for related compounds.

While direct quantitative studies on the BBB permeability of this compound are not extensively available in the public domain, this guide synthesizes available information to provide a robust understanding for research and development purposes.

Physicochemical Properties of Alizapride Relevant to BBB Penetration

The ability of a molecule to cross the blood-brain barrier is significantly influenced by its physicochemical properties. Key parameters for alizapride are summarized below.

| Property | Value | Implication for BBB Permeability |

| Molecular Weight | 351.83 g/mol | Within the generally accepted range for passive diffusion across the BBB (< 400-500 Da). |

| LogP (Octanol/Water Partition Coefficient) | 1.8 (estimated) | Indicates moderate lipophilicity, which is favorable for traversing the lipid membranes of the BBB. |

| Topological Polar Surface Area (TPSA) | 83.1 Ų | Below the typical threshold of 90 Ų, suggesting good potential for BBB penetration. |

| Hydrogen Bond Donors | 2 | A low number of hydrogen bond donors is advantageous for crossing the BBB. |

| Hydrogen Bond Acceptors | 5 | A moderate number of hydrogen bond acceptors. |

| pKa | 8.8 (most basic) | As a basic compound, its ionization state at physiological pH (7.4) will influence its ability to cross membranes. The uncharged species is more likely to diffuse across the BBB. |

Evidence for CNS Penetration of Alizapride

The primary mechanism of action of alizapride provides indirect but strong evidence of its ability to cross the blood-brain barrier. Alizapride is a dopamine D2 receptor antagonist, and its antiemetic effects are attributed to its action on the CTZ, which is located in the area postrema at the floor of the fourth ventricle. While the CTZ is considered a circumventricular organ with a more permeable barrier than other brain regions, the therapeutic action of alizapride implies sufficient CNS penetration to engage its target receptors effectively.

Potential Mechanisms of Alizapride Transport Across the Blood-Brain Barrier

The transport of alizapride across the BBB likely involves one or a combination of the following mechanisms:

-

Passive Diffusion: Given its favorable physicochemical properties (molecular weight, LogP, and TPSA), passive transcellular diffusion is a probable primary mechanism for alizapride entry into the CNS. The molecule's lipophilicity would allow it to partition into and diffuse across the endothelial cell membranes of the BBB.

-

Carrier-Mediated Transport (CMT): It is possible that alizapride may be a substrate for specific influx transporters expressed on the BBB that facilitate the uptake of structurally similar endogenous or exogenous compounds. However, there is currently no direct evidence to support this for alizapride.

-

Active Efflux: Alizapride's structural characteristics raise the possibility of it being a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp, ABCB1). Many centrally acting drugs are subject to P-gp mediated efflux, which can limit their brain accumulation. The extent to which alizapride is a P-gp substrate would be a critical determinant of its net CNS penetration.

Experimental Protocols for Determining BBB Permeability

While specific experimental data for alizapride is lacking, the following established protocols would be employed to quantitatively assess its BBB permeability.

In Vitro Models

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

-

The donor compartment is filled with a solution of the test compound (this compound) in a buffer at a physiological pH.

-

The acceptor compartment is filled with a buffer solution.

-

The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

-

Concentrations in both compartments are measured over time using a suitable analytical method (e.g., LC-MS/MS).

-

The permeability coefficient (Pe) is calculated.

-

2. Cell-Based Transwell Assays

-

Objective: To measure the permeability of a compound across a monolayer of brain endothelial cells, which provides a more biologically relevant model that includes the potential for active transport and efflux.

-

Methodology:

-

Brain capillary endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary cells) are cultured on a microporous membrane of a Transwell insert, forming a monolayer that mimics the BBB.

-

The integrity of the monolayer is verified by measuring transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or sucrose).

-

The test compound is added to the apical (luminal) side of the Transwell insert.

-

Samples are taken from the basolateral (abluminal) side at various time points.

-

To assess active efflux, the experiment is repeated in the reverse direction (basolateral to apical). The efflux ratio (Papp, B-A / Papp, A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

-

The apparent permeability coefficient (Papp) is calculated.

-

In Vivo Models

1. In Situ Brain Perfusion

-

Objective: To measure the rate of influx of a compound into the brain from the vasculature, independent of systemic disposition.

-

Methodology:

-

An anesthetized animal (typically a rat or mouse) is surgically prepared to isolate the carotid artery.

-

A perfusion fluid containing the radiolabeled or unlabeled test compound is infused at a constant rate into the carotid artery.

-

After a short perfusion period, the animal is euthanized, and the brain is removed.

-

The concentration of the compound in the brain tissue is determined.

-

The permeability-surface area (PS) product or the brain uptake clearance (Kin) is calculated.

-

2. Microdialysis

-

Objective: To measure the unbound concentration of a compound in the brain extracellular fluid (ECF) over time, providing a dynamic measure of BBB penetration.

-

Methodology:

-

A microdialysis probe is stereotactically implanted into a specific brain region of a freely moving animal.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

The test compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Small molecules from the brain ECF, including the unbound drug, diffuse across the semipermeable membrane of the probe into the dialysate.

-

The dialysate is collected at regular intervals and analyzed for the drug concentration.

-

Simultaneously, blood samples are collected to determine the unbound plasma concentration.

-

The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated, which is a key indicator of the extent of net BBB penetration.

-

Visualizing Methodologies and Concepts

Conclusion

Navigating the Neural Maze: A Technical Guide to Alizapride Hydrochloride's CNS Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for studying the central nervous system (CNS) distribution of Alizapride (B1662876) hydrochloride. While specific quantitative data for Alizapride's concentration in various brain regions remains proprietary or unpublished in publicly accessible literature, this guide outlines the established experimental protocols and data presentation formats used in preclinical and clinical research for similar substituted benzamide (B126) compounds. The information herein is designed to equip researchers with the necessary knowledge to design, execute, and interpret CNS distribution studies.

Introduction to Alizapride and CNS Distribution

Alizapride is a substituted benzamide with antiemetic properties, primarily acting as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] Its therapeutic effect in preventing nausea and vomiting is mediated through its action on the chemoreceptor trigger zone (CTZ) located in the area postrema, a region of the brainstem that lies outside the blood-brain barrier (BBB).[4][5][6] However, for a comprehensive understanding of its pharmacological and potential off-target effects, it is crucial to characterize its ability to penetrate the BBB and distribute within various CNS compartments.

Studying the CNS distribution of a drug like Alizapride hydrochloride is critical for:

-

Efficacy Assessment: Determining if therapeutic concentrations are reached at the target site (e.g., specific brain nuclei).

-

Safety and Toxicology: Identifying potential accumulation in non-target brain regions, which could lead to adverse effects such as extrapyramidal symptoms.[1]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug concentration in the CNS and the observed pharmacological response.

Key Methodologies for CNS Distribution Studies

Several advanced techniques are employed to quantify the distribution of drugs within the CNS. The choice of method depends on the specific research question, the required resolution (regional vs. cellular), and whether the study is conducted in a preclinical or clinical setting.

In Vivo Microdialysis

Principle: In vivo microdialysis is a minimally invasive sampling technique used to measure the unbound, pharmacologically active concentration of a drug in the extracellular fluid of a specific brain region in freely moving animals.[7] A small, semi-permeable probe is implanted into the target brain area (e.g., striatum, prefrontal cortex). The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Experimental Protocol:

-

Probe Implantation: Stereotaxic surgery is performed on anesthetized rodents (e.g., rats) to implant a microdialysis guide cannula targeted to the brain region of interest. Animals are allowed to recover for a sufficient period.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 0.5-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline.

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Sample Collection: Dialysate samples are continuously collected for several hours post-administration.

-

Sample Analysis: The concentration of Alizapride in the dialysate is quantified using a highly sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Probe Calibration: At the end of the experiment, the in vivo recovery of the probe is determined using a retrodialysis method to calculate the absolute unbound concentration of the drug in the brain extracellular fluid.

Quantitative Autoradiography (QWBA)

Principle: Quantitative whole-body autoradiography provides a high-resolution visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body, including the brain.[8] This technique is particularly useful for identifying specific brain structures where the drug or its metabolites accumulate.

Experimental Protocol:

-

Radiolabeling: Alizapride is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H).

-

Drug Administration: The radiolabeled Alizapride is administered to animals (usually rodents).

-

Tissue Collection: At various time points after administration, animals are euthanized, and their bodies are rapidly frozen in a cryo-embedding medium.

-

Cryosectioning: The frozen bodies are sectioned into thin slices (e.g., 20-40 µm) using a large-format cryomicrotome.

-

Imaging: The sections are exposed to a phosphor imaging plate or X-ray film. The radioactivity in the tissue creates a latent image.

-

Image Analysis: The imaging plate is scanned, and the resulting digital image shows the distribution of radioactivity. The intensity of the signal in different brain regions is quantified by comparison to co-exposed radioactive standards of known concentration.[9]

Positron Emission Tomography (PET) Imaging

Principle: PET is a non-invasive imaging technique that allows for the real-time, three-dimensional visualization and quantification of a radiolabeled drug in the living brain of both animals and humans.[4][10][11] It is a powerful tool for translational research.

Experimental Protocol:

-

Radiolabeling: Alizapride is labeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

-

Radiotracer Administration: The resulting radiotracer is administered intravenously to the subject (animal or human).

-

PET Scanning: The subject is placed in a PET scanner. As the radioisotope decays, it emits positrons that annihilate with electrons, producing two gamma rays that are detected by the scanner.

-

Image Reconstruction: The detected gamma rays are used to reconstruct a 3D image of the radiotracer's distribution in the brain over time.

-

Kinetic Modeling: Dynamic PET data are analyzed using mathematical models to quantify various parameters, such as the rate of transport across the BBB and the volume of distribution in different brain regions.

Data Presentation

Quantitative data from CNS distribution studies are typically summarized in tables to facilitate comparison across different brain regions, time points, and experimental conditions.

Table 1: Hypothetical Brain Distribution of [¹⁴C]-Alizapride in Rats as Determined by Quantitative Autoradiography

| Brain Region | Concentration (ng-equivalents/g tissue) |

| 1 hour post-dose | |

| Cortex | 150.5 ± 25.3 |

| Striatum | 210.8 ± 35.1 |

| Hippocampus | 135.2 ± 22.7 |

| Thalamus | 180.4 ± 30.2 |

| Cerebellum | 95.7 ± 16.0 |

| Brainstem (inc. Area Postrema) | 350.1 ± 58.4 |

| 4 hours post-dose | |

| Cortex | 80.3 ± 13.5 |

| Striatum | 115.6 ± 19.3 |

| Hippocampus | 70.1 ± 11.8 |

| Thalamus | 95.9 ± 16.0 |

| Cerebellum | 50.2 ± 8.4 |

| Brainstem (inc. Area Postrema) | 180.7 ± 30.2 |

Data are presented as mean ± standard deviation and are illustrative.

Table 2: Hypothetical Unbound Alizapride Concentrations in Rat Striatum as Determined by In Vivo Microdialysis

| Time Post-Dose (min) | Unbound Concentration in Striatal ECF (ng/mL) |

| 0 (Baseline) | < LLOQ* |

| 20 | 15.2 ± 3.1 |

| 40 | 35.8 ± 7.2 |

| 60 | 48.5 ± 9.7 |

| 90 | 42.1 ± 8.5 |

| 120 | 30.7 ± 6.2 |

| 180 | 18.4 ± 3.7 |

| 240 | 9.9 ± 2.0 |

LLOQ: Lower Limit of Quantification. Data are presented as mean ± standard deviation and are illustrative.

Visualization of Experimental Workflows and Concepts

Diagrams are essential for visualizing complex experimental processes and theoretical models.

References

- 1. In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Pharmacokinetics of alizapride in children receiving chemotherapy for solid tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positron emission tomography in CNS drug discovery and drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Autoradiography [fz-juelich.de]

- 10. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using positron emission tomography to facilitate CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Alizapride Hydrochloride: An In-Depth Technical Guide on its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876), a substituted benzamide, is primarily recognized for its antiemetic and prokinetic properties. Its therapeutic effects are rooted in its interaction with key cell signaling pathways, predominantly through the antagonism of dopamine (B1211576) D2 receptors and to a lesser extent, serotonin (B10506) 5-HT3 receptors.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of alizapride hydrochloride, detailing its impact on downstream signaling cascades, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP), the extracellular signal-regulated kinase (ERK) pathway, and intracellular calcium levels. This document synthesizes available data, presents detailed experimental protocols for investigating these effects, and utilizes visualizations to elucidate the complex signaling networks involved.

Core Mechanism of Action

Alizapride's primary mechanism of action is the antagonism of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[2][3] By blocking these receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brain, alizapride inhibits the signaling cascades that lead to nausea and vomiting.[1][4] Additionally, alizapride is suggested to have an influence on serotonin 5-HT3 receptors, which are ligand-gated ion channels.[1] Antagonism of 5-HT3 receptors in the gastrointestinal tract and the central nervous system also contributes to its antiemetic effects.[5]

Quantitative Data Presentation

Quantitative data on the binding affinity and functional potency of this compound are not extensively available in publicly accessible literature. However, some data for alizapride and the structurally similar compound metoclopramide (B1676508) are presented below for context.

Table 1: Alizapride Functional Activity

| Receptor Subtype | Assay Type | Species | Potency (IC50) |

| Dopamine D2 Receptor | Functional Assay | Rat | 6.70 |

| Data for alizapride is limited. This value is from a single database entry and should be considered in that context. |

Table 2: Metoclopramide Binding Affinity and Functional Potency (for comparative context)

| Receptor Subtype | Assay Type | Species | Binding Affinity (Ki) | Potency (IC50) |

| Dopamine D2 Receptor | Radioligand Binding | - | 28.8 nM[6][7] | 483 nM[8] |

| 5-HT3 Receptor | Radioligand Binding | Human | - | 308 nM[8] |

| 5-HT3A Receptor | Patch-clamp | Human | - | 0.064 µM[9] |

Effects on Key Cell Signaling Pathways

Dopamine D2 Receptor Signaling and cAMP Pathway

Antagonism of the D2 receptor by alizapride is expected to block the dopamine-induced inhibition of adenylyl cyclase. This leads to a relative increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10]

Serotonin 5-HT3 Receptor Signaling and Intracellular Calcium

The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, including Na+, K+, and Ca2+.[5] Its antagonism by alizapride would block the influx of these ions, thereby preventing the depolarization of neurons involved in the emetic reflex. This action also prevents the rise in intracellular calcium that would normally follow receptor activation.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK/MAPK signaling cascade is a downstream effector of many GPCRs and receptor tyrosine kinases. While direct studies on alizapride's effect on ERK are scarce, antagonism of D2 receptors could indirectly modulate ERK activity. D2 receptor signaling can influence the ERK pathway, and therefore, alizapride may have a modulatory role.

Detailed Experimental Protocols

Radioligand Binding Assay for D2/5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT3 receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]Spiperone for D2, [3H]Granisetron for 5-HT3)

-

This compound

-

Non-specific binding control (e.g., Haloperidol for D2, Ondansetron for 5-HT3)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

Scintillation vials and cocktail

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of alizapride.

-